molecular formula C21H22FN3O5 B2650152 3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-38-2

3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2650152
CAS RN: 891124-38-2
M. Wt: 415.421
InChI Key: XWDBLGPMPZDJNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is complex, with multiple functional groups. It includes a benzamide group, an oxadiazole ring, and three ethoxy groups attached to a phenyl ring .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Compounds derived from benzoxazole and benzothiazole, similar to the oxadiazole moiety in the target compound, have been utilized as fluorescent probes for sensing metal cations and pH changes. These compounds exhibit significant fluorescence enhancement under specific conditions due to the high acidity of the fluorophenol moiety, making them applicable for detecting magnesium and zinc cations as well as for pH sensing within a biological context (Tanaka et al., 2001).

Anticancer Activity

Research involving benzamide derivatives, which share a structural similarity with the amide group in the target compound, has demonstrated marked antitumor activity. These compounds inhibit histone deacetylase (HDA), leading to hyperacetylation of nuclear histones and affecting cell cycle distribution. Such mechanisms suggest potential therapeutic strategies for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Memory Device Applications

Aromatic polymers containing the oxadiazole ring, a core component similar to the target compound, have been synthesized for use in memory device applications. These polymers exhibit different memory behaviors depending on their linkage groups and structural conformations, indicating the potential of oxadiazole derivatives in electronic applications (Chen et al., 2013).

properties

IUPAC Name

3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-8-7-9-15(22)10-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDBLGPMPZDJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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